molecular formula C18H18FN5O2S B2363535 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1705878-65-4

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2363535
CAS RN: 1705878-65-4
M. Wt: 387.43
InChI Key: FQNQFFSETHTCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H18FN5O2S and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Metabolic Insights

This compound's potential lies in its pharmacophore attributes, which are crucial for enzyme inhibition. Notably, the 1,2,4-oxadiazole and 1,3,4-thiadiazole structures, integral to its composition, are known for their robust pharmacological potential. These structures contribute to the compound's interaction with enzymes and receptors through hydrogen bonding, enhancing its pharmacological activity. The 1,2,4-oxadiazole and 1,3,4-thiadiazole moieties specifically have been identified as central components of various biologically active agents, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties (Lelyukh, 2019). These moieties' capacity for chemical modification further underscores their significance in medicinal chemistry and drug development.

Chemotherapeutic Potential

The structural components of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone resonate with pharmacophoric groups found in several antipsychotic agents. Arylcycloalkylamines, which include phenyl piperidines and piperazines, are integral to these pharmacophoric groups. Their role in improving the potency and selectivity of binding affinity at D2-like receptors underscores their therapeutic relevance, particularly in the context of neuropsychiatric disorders. This correlation highlights the potential of the compound for similar therapeutic applications, given the similarity in its structural framework (Sikazwe et al., 2009).

The 1,3,4-oxadiazole component, a recurring motif in various synthetic molecules, has garnered attention for its binding efficacy with different enzymes and receptors in biological systems. This interaction is facilitated by the 1,3,4-oxadiazole ring's structural resemblance to pyridine-type nitrogen atoms, which fosters multiple weak interactions within biological systems. Consequently, derivatives of 1,3,4-oxadiazole have been extensively researched and utilized in medicinal chemistry, given their wide-ranging therapeutic potential across a spectrum of diseases (Verma et al., 2019).

properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-11-16(27-23-21-11)18(25)24-8-4-5-12(10-24)9-15-20-17(22-26-15)13-6-2-3-7-14(13)19/h2-3,6-7,12H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNQFFSETHTCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.